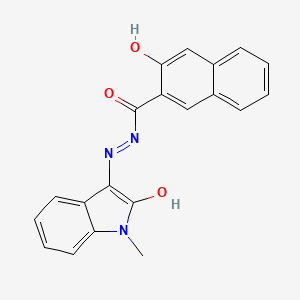
3-HO-Naphthalene-2-carboxylic acid (1-ME-2-oxo-1,2-2H-indol-3-ylidene)-hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
"Ácido 3-HO-Naftaleno-2-carboxílico (1-ME-2-oxo-1,2-2H-indol-3-ilideno)-hidrazida" es un compuesto orgánico complejo que pertenece a la clase de las hidrazidas. Estos compuestos son conocidos por sus diversas aplicaciones en varios campos, incluida la química medicinal, la síntesis orgánica y la ciencia de los materiales. La estructura única de este compuesto le permite participar en una variedad de reacciones químicas, lo que lo convierte en un tema valioso de estudio.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de "Ácido 3-HO-Naftaleno-2-carboxílico (1-ME-2-oxo-1,2-2H-indol-3-ilideno)-hidrazida" generalmente implica la condensación de ácido naftaleno-2-carboxílico con derivados de hidrazina en condiciones controladas. La reacción puede requerir catalizadores y configuraciones específicas de temperatura y presión para lograr rendimientos óptimos.
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto puede implicar reactores de lotes a gran escala donde los reactivos se mezclan y se dejan reaccionar bajo condiciones monitoreadas. El proceso puede incluir pasos de purificación como cristalización, filtración y secado para obtener el producto final en forma pura.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: Este compuesto puede sufrir reacciones de oxidación, lo que a menudo lleva a la formación de óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus formas reducidas, lo que a menudo implica hidrogenación.
Sustitución: Pueden ocurrir varias reacciones de sustitución, donde los grupos funcionales en el compuesto son reemplazados por otros grupos.
Reactivos y condiciones comunes
Agentes oxidantes: Permanganato de potasio, peróxido de hidrógeno.
Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio.
Reactivos de sustitución: Halógenos, agentes alquilantes.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir naftoquinonas, mientras que la reducción puede producir derivados de hidrazina.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto se utiliza como bloque de construcción para sintetizar moléculas más complejas. Su reactividad lo hace adecuado para varias transformaciones orgánicas.
Biología
En la investigación biológica, los derivados de este compuesto pueden exhibir actividad biológica, lo que los convierte en posibles candidatos para el desarrollo de fármacos y estudios bioquímicos.
Medicina
El compuesto y sus derivados pueden tener potencial terapéutico, particularmente en el desarrollo de agentes antiinflamatorios, antimicrobianos y anticancerígenos.
Industria
En el sector industrial, este compuesto se puede utilizar en la producción de colorantes, pigmentos y otros materiales que requieren propiedades químicas específicas.
Mecanismo De Acción
El mecanismo de acción de "Ácido 3-HO-Naftaleno-2-carboxílico (1-ME-2-oxo-1,2-2H-indol-3-ilideno)-hidrazida" implica su interacción con objetivos moleculares como enzimas, receptores y ácidos nucleicos. El compuesto puede inhibir o activar vías específicas, lo que lleva a los efectos biológicos deseados. Los estudios detallados sobre su afinidad de unión, acoplamiento molecular y análisis de vías son esenciales para comprender su mecanismo completo.
Comparación Con Compuestos Similares
Compuestos similares
- Derivados del ácido naftaleno-2-carboxílico
- Derivados del ácido indol-2-carboxílico
- Derivados de hidrazida
Singularidad
La singularidad de "Ácido 3-HO-Naftaleno-2-carboxílico (1-ME-2-oxo-1,2-2H-indol-3-ilideno)-hidrazida" radica en su disposición estructural específica, que confiere propiedades químicas y biológicas distintas. En comparación con compuestos similares, puede ofrecer una reactividad, estabilidad o actividad biológica mejorada, lo que lo convierte en un compuesto valioso para diversas aplicaciones.
Propiedades
Fórmula molecular |
C20H15N3O3 |
|---|---|
Peso molecular |
345.4 g/mol |
Nombre IUPAC |
3-hydroxy-N-(2-hydroxy-1-methylindol-3-yl)iminonaphthalene-2-carboxamide |
InChI |
InChI=1S/C20H15N3O3/c1-23-16-9-5-4-8-14(16)18(20(23)26)21-22-19(25)15-10-12-6-2-3-7-13(12)11-17(15)24/h2-11,24,26H,1H3 |
Clave InChI |
LIMLBLQHCPLNSX-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CC4=CC=CC=C4C=C3O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Chloro-4-[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]aniline](/img/structure/B11709548.png)
![2-(8-Bromodibenzo[b,d]furan-4-yl)-4,6-diphenyl-1,3,5-triazine](/img/structure/B11709562.png)
![2-{(3Z)-3-[(2E)-2-(3-bromobenzylidene)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-methylphenyl)acetamide](/img/structure/B11709563.png)
![N'-[(3Z)-1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-methylbenzohydrazide](/img/structure/B11709572.png)

![2-[11-(4-methylphenyl)undecyl]-1H-benzimidazole](/img/structure/B11709584.png)

![2-(4-chloro-2-methylphenoxy)-N'-[(E)-(4-hydroxyphenyl)methylidene]propanehydrazide](/img/structure/B11709590.png)

![[3-(hydroxymethyl)-1H-1,2,4-triazol-5-yl]methanol](/img/structure/B11709599.png)

![3-{[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]sulfanyl}propanoic acid](/img/structure/B11709624.png)
![1,4-Diamino-2,3-bis[(4-methylphenyl)sulfanyl]anthracene-9,10-dione](/img/structure/B11709625.png)
![(1E)-1-[1-(Adamantan-1-YL)ethylidene]-2-(2,4-dinitrophenyl)hydrazine](/img/structure/B11709626.png)
